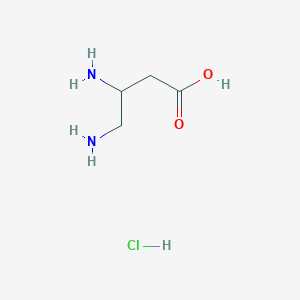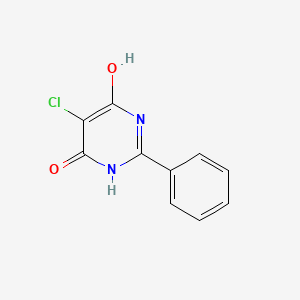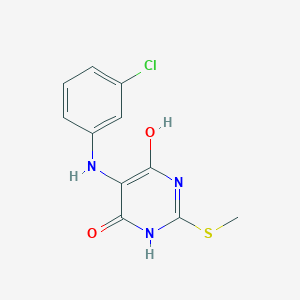![molecular formula C23H32N2 B12925340 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-18-2](/img/structure/B12925340.png)
5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C23H32N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a butyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Substitution Reactions: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.
Cyclohexyl Group Introduction: The trans-4-propylcyclohexyl group can be attached to the phenyl ring through a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
作用机制
The mechanism of action of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Phenylpyrimidine: Lacks the butyl and trans-4-propylcyclohexyl groups, resulting in different chemical and biological properties.
4-Butyl-2-phenylpyrimidine: Similar but lacks the trans-4-propylcyclohexyl group.
5-Butyl-2-(4-cyclohexylphenyl)pyrimidine: Similar but lacks the propyl group on the cyclohexyl ring.
Uniqueness
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to the presence of both the butyl group and the trans-4-propylcyclohexyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
98495-18-2 |
|---|---|
分子式 |
C23H32N2 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
5-butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H32N2/c1-3-5-7-19-16-24-23(25-17-19)22-14-12-21(13-15-22)20-10-8-18(6-4-2)9-11-20/h12-18,20H,3-11H2,1-2H3 |
InChI 键 |
VODOFAOXJAINKA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3CCC(CC3)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



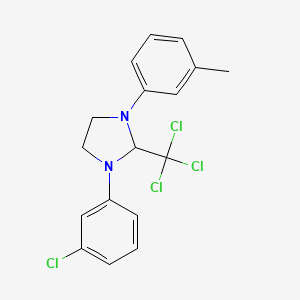
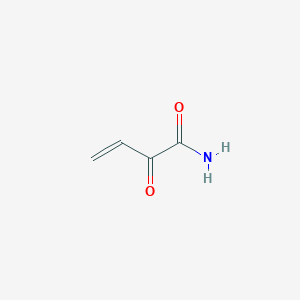
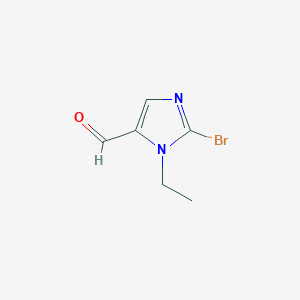
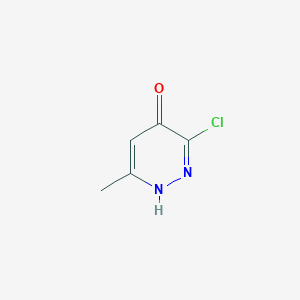
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)


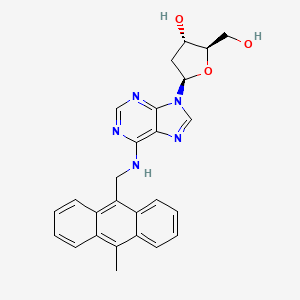
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
